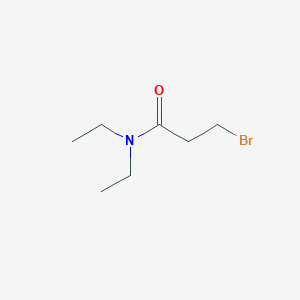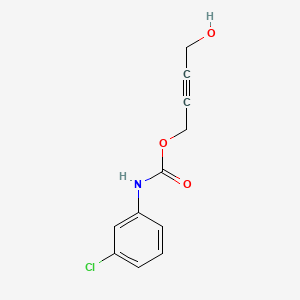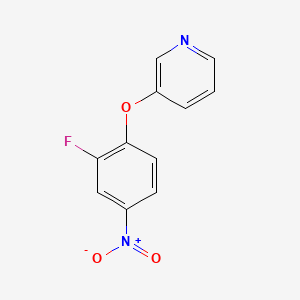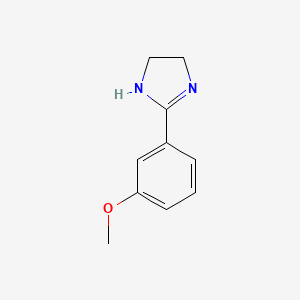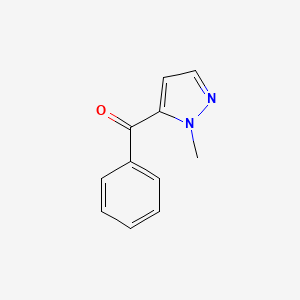![molecular formula C14H15NO4S B8793845 Diethyl 2-(benzo[d]thiazol-2-yl)malonate CAS No. 29198-44-5](/img/structure/B8793845.png)
Diethyl 2-(benzo[d]thiazol-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is a chemical compound with the molecular formula C14H15NO4S It is known for its unique structure, which includes a benzothiazole ring attached to a propanedioic acid moiety, esterified with two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-benzothiazolyl-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzothiazole ring is introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the esterified propanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Diethyl 2-(benzo[d]thiazol-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
科学的研究の応用
Diethyl 2-(benzo[d]thiazol-2-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of propanedioic acid, 2-benzothiazolyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The ester groups may also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar propanedioic acid structure but without the benzothiazole ring.
Diethyl malonate: The diethyl ester of malonic acid, used in similar synthetic applications.
Benzothiazole: A heterocyclic compound that forms the core structure of the benzothiazole ring in propanedioic acid, 2-benzothiazolyl-, diethyl ester.
Uniqueness
Diethyl 2-(benzo[d]thiazol-2-yl)malonate is unique due to the combination of the propanedioic acid moiety and the benzothiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the benzothiazole ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
29198-44-5 |
|---|---|
分子式 |
C14H15NO4S |
分子量 |
293.34 g/mol |
IUPAC名 |
diethyl 2-(1,3-benzothiazol-2-yl)propanedioate |
InChI |
InChI=1S/C14H15NO4S/c1-3-18-13(16)11(14(17)19-4-2)12-15-9-7-5-6-8-10(9)20-12/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
YPYGJJFDQQUZIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2S1)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
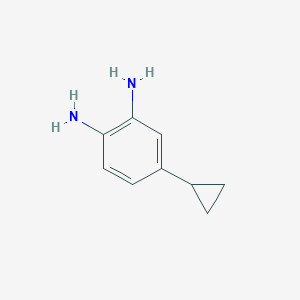
![4-Chloro-2-methyl-8H-pyrimido[5,4-b][1,4]oxazin-7-one](/img/structure/B8793781.png)
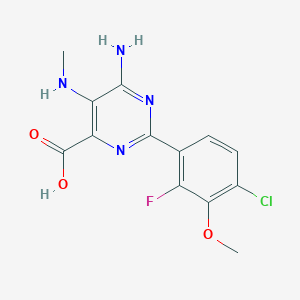
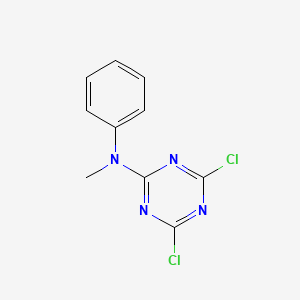
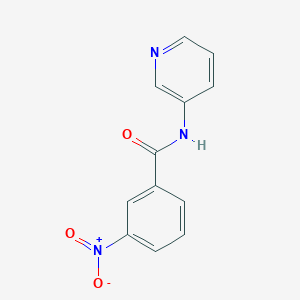
![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl)methanol](/img/structure/B8793821.png)
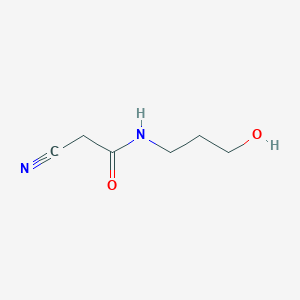
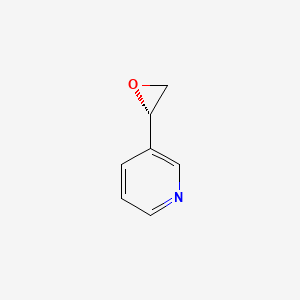
![3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8793830.png)
